3-((4-Aminopyridin-2-yl)amino)benzoic acid
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Overview
Description
3-((4-Aminopyridin-2-yl)amino)benzoic acid is an organic compound that features both an amino group and a carboxylic acid group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminopyridin-2-yl)amino)benzoic acid typically involves the reaction of 4-aminopyridine with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and flow rates to optimize the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-((4-Aminopyridin-2-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group yields the corresponding amino compound .
Scientific Research Applications
3-((4-Aminopyridin-2-yl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the production of dyes and pigments due to its ability to form stable complexes with metals
Mechanism of Action
The mechanism of action of 3-((4-Aminopyridin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar in structure but lacks the pyridine ring.
3-Aminobenzoic acid: Similar but lacks the pyridine ring and has the amino group in a different position.
4-((3-Aminopyridin-2-yl)amino)benzoic acid: A closely related compound with similar properties
Uniqueness
3-((4-Aminopyridin-2-yl)amino)benzoic acid is unique due to the presence of both the pyridine ring and the benzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H11N3O2 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-[(4-aminopyridin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H11N3O2/c13-9-4-5-14-11(7-9)15-10-3-1-2-8(6-10)12(16)17/h1-7H,(H,16,17)(H3,13,14,15) |
InChI Key |
HNJPCKXNRPKGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC(=C2)N)C(=O)O |
Origin of Product |
United States |
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